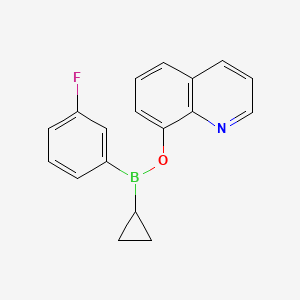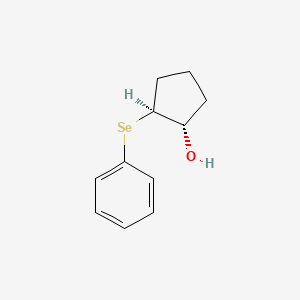
(1S,2S)-2-(Phenylselanyl)cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-2-(Phenylselanyl)cyclopentan-1-ol: is an organoselenium compound characterized by the presence of a phenylselanyl group attached to a cyclopentanol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-2-(Phenylselanyl)cyclopentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and phenylselenol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of intermediates.
Catalysts and Reagents: Commonly used catalysts include Lewis acids such as boron trifluoride etherate. The reaction may also involve the use of reducing agents like sodium borohydride to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing more efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (1S,2S)-2-(Phenylselanyl)cyclopentan-1-ol can undergo oxidation reactions to form corresponding selenoxides or selenones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding selenide using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenylselanyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as thiols, amines, and halides.
Major Products:
Oxidation: Selenoxides, selenones.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: (1S,2S)-2-(Phenylselanyl)cyclopentan-1-ol is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Synthesis: It serves as a building block in the synthesis of more complex organoselenium compounds.
Biology and Medicine:
Antioxidant Properties: The compound exhibits antioxidant properties, making it a potential candidate for therapeutic applications in oxidative stress-related diseases.
Enzyme Inhibition: It has been studied for its ability to inhibit certain enzymes, which could be useful in drug development.
Industry:
Material Science: The compound’s unique properties make it useful in the development of new materials with specific electronic and optical characteristics.
Mecanismo De Acción
The mechanism of action of (1S,2S)-2-(Phenylselanyl)cyclopentan-1-ol involves its interaction with molecular targets such as enzymes and reactive oxygen species. The phenylselanyl group can undergo redox reactions, allowing the compound to act as an antioxidant. Additionally, its ability to form stable complexes with metal ions contributes to its biological activity.
Comparación Con Compuestos Similares
(1R,2R)-2-(Phenylselanyl)cyclopentan-1-ol: The enantiomer of the compound, which may exhibit different biological activities.
2-(Phenylselanyl)cyclopentanone: A related compound with a ketone group instead of a hydroxyl group.
2-(Phenylselanyl)cyclopentanol: A similar compound without the specific stereochemistry.
Uniqueness:
Chirality: The (1S,2S) configuration imparts unique stereochemical properties that can influence its reactivity and biological activity.
Functional Groups: The presence of both a phenylselanyl group and a hydroxyl group allows for diverse chemical transformations and interactions.
Propiedades
Número CAS |
853994-71-5 |
|---|---|
Fórmula molecular |
C11H14OSe |
Peso molecular |
241.20 g/mol |
Nombre IUPAC |
(1S,2S)-2-phenylselanylcyclopentan-1-ol |
InChI |
InChI=1S/C11H14OSe/c12-10-7-4-8-11(10)13-9-5-2-1-3-6-9/h1-3,5-6,10-12H,4,7-8H2/t10-,11-/m0/s1 |
Clave InChI |
KJWMPIJYRBLYOF-QWRGUYRKSA-N |
SMILES isomérico |
C1C[C@@H]([C@H](C1)[Se]C2=CC=CC=C2)O |
SMILES canónico |
C1CC(C(C1)[Se]C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Acetyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14192826.png)
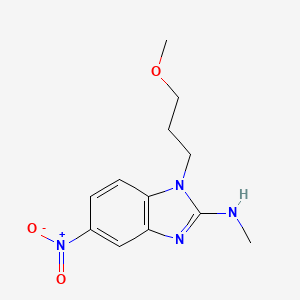

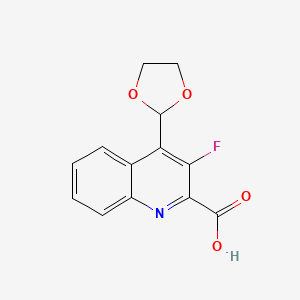
![1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]tellanyl}-2-(trimethylsilyl)trisilane](/img/structure/B14192842.png)
![Benzeneacetic acid, 4-([1,1'-biphenyl]-2-yloxy)-, methyl ester](/img/structure/B14192853.png)
![Pyrido[4,3-c][1,5]naphthyridine](/img/structure/B14192857.png)
![Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzoate](/img/structure/B14192863.png)
![6-(Phenoxymethyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14192870.png)
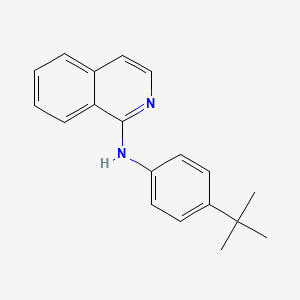
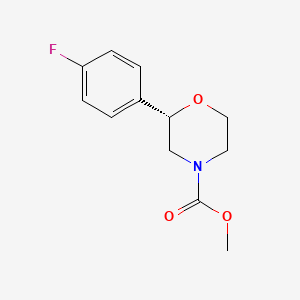
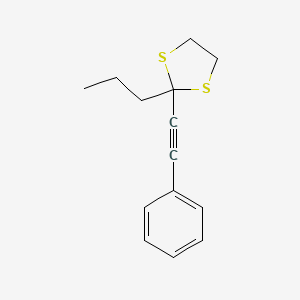
![4-{5-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B14192891.png)
